
2-(4-Methylsulfanylphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylsulfanylphenyl)guanidine is a compound that belongs to the guanidine class of chemicals. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . This compound features a guanidine group attached to a phenyl ring substituted with a methylsulfanyl group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanidines, including 2-(4-Methylsulfanylphenyl)guanidine, typically involves the reaction of amines with guanidine precursors. One common method is the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the free guanidine . Thiourea derivatives are also widely used as guanidylating agents in the presence of coupling reagents or metal catalysts .
Industrial Production Methods: Industrial production of guanidines often employs transition-metal-catalyzed reactions. These methods include catalytic guanylation reactions of amines with carbodiimides and tandem catalytic guanylation/cyclization reactions . These approaches offer high yields and are scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methylsulfanylphenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Reduction: The guanidine group can be reduced under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed:
Oxidation: Sulfone or sulfoxide derivatives.
Substitution: Various substituted phenyl derivatives.
Reduction: Reduced guanidine derivatives.
Scientific Research Applications
2-(4-Methylsulfanylphenyl)guanidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of organocatalysts and as a precursor for heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(4-Methylsulfanylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group, being highly basic, can form strong hydrogen bonds with biological molecules, influencing their function . This compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-(4-Methylsulfonylphenyl)guanidine: Similar structure but with a sulfonyl group instead of a sulfanyl group.
2-(4-Methylsulfanylphenyl)indole: Contains an indole ring instead of a guanidine group.
Uniqueness: 2-(4-Methylsulfanylphenyl)guanidine is unique due to its specific substitution pattern and the presence of both a guanidine group and a methylsulfanyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
71198-45-3 |
|---|---|
Molecular Formula |
C8H11N3S |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
2-(4-methylsulfanylphenyl)guanidine |
InChI |
InChI=1S/C8H11N3S/c1-12-7-4-2-6(3-5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11) |
InChI Key |
PXPJBRRHUBMGLQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B13704334.png)

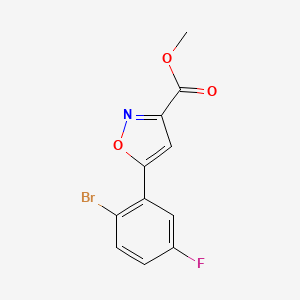
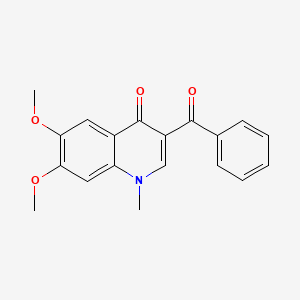
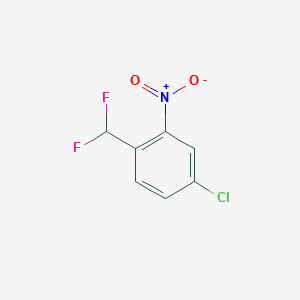


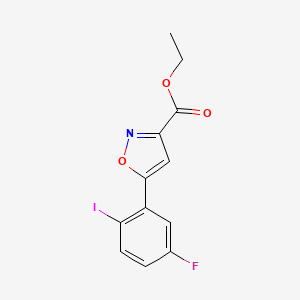
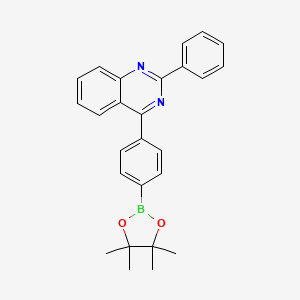
![4-Oxo-4H-pyrano[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13704395.png)
![3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-c]pyridine-7-carboxylic Acid](/img/structure/B13704399.png)


